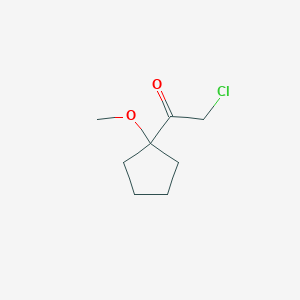
Methyl 6-(cyclopropylamino)-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(cyclopropylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group and a nitro group attached to a nicotinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(cyclopropylamino)-5-nitronicotinate typically involves the reaction of methyl nicotinate with cyclopropylamine and a nitrating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The nitration step is usually carried out using nitric acid or a nitrating mixture under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(cyclopropylamino)-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of Methyl 6-(cyclopropylamino)-5-aminonicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(cyclopropylamino)-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(cyclopropylamino)-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-5-nitronicotinate: Similar structure but with an amino group instead of a cyclopropylamino group.
Methyl 6-(cyclopropylamino)-5-chloronicotinate: Similar structure but with a chloro group instead of a nitro group.
Methyl 6-(cyclopropylamino)-5-methylnicotinate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 6-(cyclopropylamino)-5-nitronicotinate is unique due to the presence of both a cyclopropylamino group and a nitro group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
methyl 6-(cyclopropylamino)-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O4/c1-17-10(14)6-4-8(13(15)16)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12) |
Clave InChI |
NFPDYANNDWADBR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


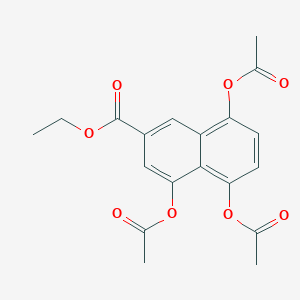
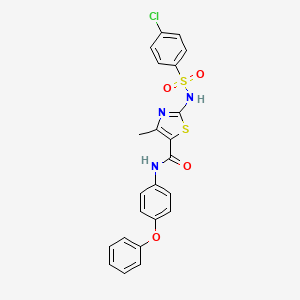
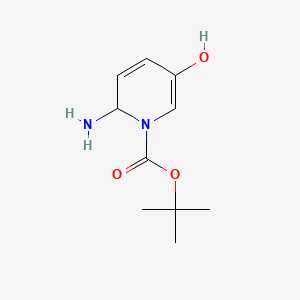
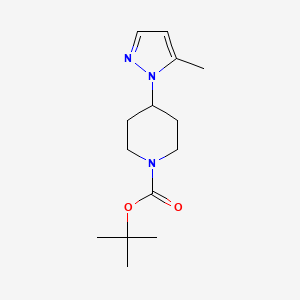



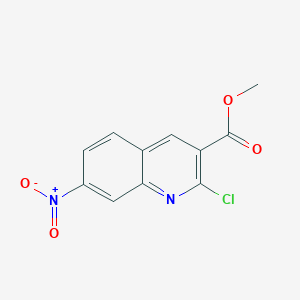

![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)

